molecular formula C25H21F2N3O2S B2948623 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1226455-87-3

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2948623
CAS RN: 1226455-87-3
M. Wt: 465.52
InChI Key: WZFRNZYPBHGSKD-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a difluoromethoxy group attached to a phenyl ring, a p-tolyl group (a methyl-substituted phenyl group), an imidazole ring (a five-membered ring containing two nitrogen atoms), and a thioacetamide group (an acetyl group attached to a sulfur atom) .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar functional groups are often synthesized through methods such as Williamson etherification or C-C coupling reactions for the introduction of aryl groups like the tolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the imidazole ring and phenyl rings would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the imidazole ring could potentially participate in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide and related compounds have been synthesized and characterized in several studies. These compounds are synthesized through various chemical reactions, involving intermediates such as ω-bromoacetoacetanilides, thiourea/phenyl thioureas, and chloroacetamides. These processes have been optimized to achieve high yields and have been characterized by spectral and analytical methods to confirm their structures (Janardhan et al., 2014).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of these compounds. They have been evaluated for their in vitro antibacterial, antifungal, and antioxidant activities, showing specificity towards Gram-positive species with promising antimicrobial and moderate antioxidant activity (M. V., H. M. Revankar, & M. Kulkarni, 2015). Notably, p-Tolyl and m-chlorophenyl substituents have exhibited the lowest minimum inhibitory concentration values, indicating their potent antimicrobial efficacy.

Anticancer Activities

The anticancer activities of these compounds have also been a subject of interest. By testing against a panel of 60 different human tumor cell lines derived from various neoplastic cancer types, certain derivatives have shown reasonable anticancer activity, particularly against melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012). These findings suggest potential therapeutic applications in cancer treatment.

Antioxidant Properties

The antioxidant properties of these compounds have been investigated, with some studies focusing on their efficacy against oxidative stress-related conditions. By using techniques like DPPH radical scavenging method, certain derivatives have been shown to possess good antioxidant activity (Suresh Dhakhda, Malay J. Bhatt, & J. Bhatt, 2021). This indicates their potential in preventing or treating diseases associated with oxidative damage.

Chemical Properties and pKa Determination

The chemical properties, including acidity constants (pKa values), have been determined for various derivatives through UV spectroscopic studies. These studies have provided insights into the compounds' chemical behavior and potential applications in drug formulation (M. Duran & M. Canbaz, 2013).

properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O2S/c1-17-7-9-18(10-8-17)22-15-28-25(33-16-23(31)29-19-5-3-2-4-6-19)30(22)20-11-13-21(14-12-20)32-24(26)27/h2-15,24H,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFRNZYPBHGSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

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